molecular formula C10H12N4 B1525960 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 1334490-67-3

2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B1525960
M. Wt: 188.23 g/mol
InChI Key: SBIXNVLNBYDQAY-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, also known as AMT, is an organic compound that has seen increasing use in scientific research. It is a derivative of the naphthyridine family of compounds, and it has become a valuable tool for researchers due to its unique properties and its ability to interact with various biochemical pathways.

Scientific Research Applications

Synthesis and Characterization

The compound 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has been utilized in various chemical syntheses and characterizations, focusing on its structural properties and potential applications in medicinal chemistry and materials science. For instance, its derivatives have been synthesized for exploring their inhibitory effects on certain receptors and their potential as corrosion inhibitors.

Applications in Medicinal Chemistry

Research has shown that derivatives of this compound have applications in medicinal chemistry, such as the synthesis of serotonin 5-HT3 receptor antagonists, which are important for treating conditions like nausea and vomiting associated with chemotherapy, radiation therapy, and post-surgery (Mahesh, Perumal, & Pandi, 2004). Additionally, naphthyridine derivatives have been evaluated as corrosion inhibitors for steel in acidic conditions, highlighting their potential in industrial applications (Ansari & Quraishi, 2015).

Contributions to Heterocyclic Chemistry

The compound and its analogs have contributed significantly to the field of heterocyclic chemistry, where they have been used as precursors in the synthesis of various polyfunctionally substituted pyrazolonaphthyridines, pentaazanaphthalenes, and heptaazaphenanthrene derivatives. These syntheses demonstrate the versatility of naphthyridine derivatives in creating complex molecular architectures with potential applications in pharmaceuticals and materials science (Aly, 2006).

Exploration in Alzheimer's Disease Therapy

One of the prominent studies includes the synthesis of novel compounds within this chemical class that show moderate, selective inhibition of human acetylcholinesterase, a target for Alzheimer's disease therapy. This indicates the potential of 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile derivatives in the development of non-hepatotoxic, antioxidant agents for treating neurodegenerative diseases (Balmori et al., 2017).

Corrosion Inhibition Studies

Additionally, experimental and computational studies on naphthyridine derivatives, including variations of the 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, have demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This research highlights their potential industrial application in protecting metals from corrosion, thus extending their lifecycle and reducing maintenance costs (Ansari & Quraishi, 2015).

properties

IUPAC Name

2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-3-2-9-8(6-14)4-7(5-11)10(12)13-9/h4H,2-3,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIXNVLNBYDQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

CAS RN

1334490-67-3
Record name 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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